beta-L-Fucose

概要

説明

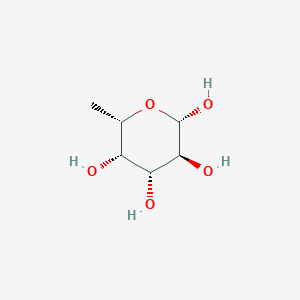

Beta-L-Fucose: is a monosaccharide, specifically a deoxyhexose, which means it is a six-carbon sugar lacking one oxygen atom. It is commonly found in various organisms, including bacteria, plants, and animals. In mammals, this compound is a significant component of many N- and O-linked glycans and glycolipids. It plays crucial roles in various biological processes, including cell-cell adhesion, immune response, and pathogen recognition .

準備方法

Synthetic Routes and Reaction Conditions: Beta-L-Fucose can be synthesized through enzymatic methods. One common approach involves the use of recombinant enzymes from enterobacterial sources. The biosynthetic pathway starts with the dehydration of GDP-D-mannose catalyzed by GDP-D-mannose 4,6-dehydratase, creating GDP-4-keto-6-deoxymannose. This intermediate is then converted by GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase to GDP-beta-L-Fucose .

Industrial Production Methods: In industrial settings, this compound is often produced using recombinant Escherichia coli strains. These strains are genetically engineered to overexpress the enzymes required for the biosynthesis of GDP-beta-L-Fucose. The production process involves fed-batch fermentation, where the recombinant E. coli is cultured in a controlled environment to maximize the yield of GDP-beta-L-Fucose .

化学反応の分析

Isomerization

L-Fucose isomerase (L-FucI) can mediate the isomerization of L-fucose, which is a promising approach for synthesizing rare sugars of industrial significance . Metal cofactors can form a coordination complex with the ligands of the substrate at the O1 and O2 positions, which results in L-fucose–L-fuculose interconversion via the enediol intermediate .

Effect of NaCl Concentration on L-fuculose-isomerizing Activity

| NaCl Concentration (M) | Relative Activity (%) |

|---|---|

| 0 | 100 |

Effect of Temperature on L-fuculose-isomerizing Activity

| Temperature (°C) | Relative Activity (%) |

|---|---|

| 60 | 100 |

Effect of pH on the L-fuculose-isomerizing Activity

| pH | Relative Activity (%) |

|---|---|

| 7 | 100 |

Glycosylation

All fucosyltransferases utilize a nucleotide-activated form of fucose, GDP-fucose, as a fucose donor in the construction of fucosylated oligosaccharides . The ABO blood group antigens are among the most well-known fucosylated glycans .

Metabolism

Fucose is metabolized by an enzyme called alpha-fucosidase . Alpha-L-fucosidase hydrolyzes the alpha-1,6-linked fucose joined to the reducing-end N-acetylglucosamine of the carbohydrate moieties of glycoproteins .

Reactions involving alpha-L-fucosidase

Fucose mutarotase is involved in the interconversion between alpha- and beta-L-fucoses . Beta-L-fucose is metabolized through the salvage pathway .

Collision-Induced Dissociation (CID)

Studies have explored the collision-induced dissociation (CID) mechanisms of sodiated α- and β-L-fucose using experimental methods and quantum chemistry calculations .

-

α-L-fucose is more likely to undergo dehydration because O1 and O2 are on the same side of the sugar ring.

-

β-L-fucose is more prone to the ring-opening reaction because more OH groups are on the same side of the sugar ring as O1.

-

The ratio of dehydration to cross-ring cleavage is significantly higher in the case of α-L-fucose compared to that of β-L-fucose.

The correlation of cis- and trans- configurations of O1 and O2 to the relative branching ratios of dehydration and cross-ring dissociation in CID extends to deoxyhexoses for anomericity determination .

Fucokinase/GDP-fucose pyrophosphorylase (FKP) Activity

FKP converts L-fucose into GDP-fucose in the presence of both ATP and GTP, while in the absence of GTP, only the Fuc-1-P intermediate is formed .

Catalytic Efficiency of B. fragilis FKP

| Substrate | K<sub>M</sub> (mM) | V<sub>max</sub> (min<sup>-1</sup>) |

|---|---|---|

| Fucokinase activity | ||

| L-fucose | 0.045 ± 0.010 | 365 ± 22 |

| ATP | 1.080 ± 0.21 | 448 ± 27 |

| GDP-fucose pyrophosphorylase activity | ||

| Fuc-1-P | 0.030 ± 0.002 | 878 ± 18 |

| GTP | 0.012 ± 0.005 | 800 ± 73 |

科学的研究の応用

Immunology and Inflammation

Recent studies have highlighted the role of beta-L-fucose in modulating immune responses. For instance, exogenous administration of L-fucose has been shown to attenuate neuroinflammation induced by lipopolysaccharides (LPS) in animal models. This effect is attributed to increased core fucosylation levels in the central nervous system, which subsequently reduces the activation of microglial cells and the expression of pro-inflammatory cytokines such as IL-6 .

Case Study: Neuroinflammation

- Study : The effects of L-fucose on neuroinflammation were investigated using Fut8 +/− mice.

- Findings : L-fucose administration significantly reduced LPS-induced neuroinflammatory responses, suggesting its potential as a prophylactic agent against neuroinflammation .

Cancer Research

This compound is implicated in cancer biology, particularly in hepatocellular carcinoma (HCC). Elevated levels of GDP-L-fucose and increased expression of fucosyltransferases (FX) have been associated with enhanced fucosylation of glycoproteins in cancer tissues. This correlation suggests that fucosylation may serve as a biomarker for HCC progression .

Case Study: Hepatocellular Carcinoma

- Study : Investigated the relationship between GDP-l-fucose levels and FX expression in HCC tissues.

- Findings : High fucosylation levels were linked to increased FX expression, indicating that fucosylation could be a potential therapeutic target in HCC .

Glycosylation Disorders

This compound is essential for proper glycosylation processes. Defects in fucose metabolism can lead to congenital disorders characterized by impaired fucosylation pathways. For example, mutations in the FUK gene result in a congenital glycosylation disorder, highlighting the importance of this compound in maintaining cellular glycosylation homeostasis .

Case Study: Congenital Glycosylation Disorder

- Study : Analysis of patients with FUK mutations.

- Findings : Patients exhibited severe developmental delays and reduced GDP-fucose levels, underscoring the critical role of this compound in glycosylation .

Biotechnology and Synthesis

The synthesis of GDP-beta-L-fucose has garnered attention for its potential applications in biotechnology. Recent advancements have led to the development of efficient methods for the preparative synthesis of GDP-beta-L-fucose using recombinant enzymes. This synthetic pathway can facilitate research into fucosylation processes and their applications .

Synthesis Methodology

- Process : Utilization of recombinant enzymes for gram-scale production of GDP-beta-L-fucose.

- Advantages : Enhanced efficiency through an ATP-regeneration system, making it feasible for large-scale applications .

Dietary Applications

This compound is also gaining interest as a dietary supplement due to its immunomodulatory effects. Studies indicate that dietary L-fucose can enhance the immunostimulatory activity of dendritic cells, potentially improving immune responses against pathogens .

Case Study: Dietary L-Fucose

作用機序

Beta-L-Fucose exerts its effects primarily through its incorporation into glycoconjugates. These fucosylated glycans are involved in various cellular processes, including cell signaling, adhesion, and immune response. The molecular targets of this compound include selectins, which are cell adhesion molecules that bind to fucosylated ligands on the surface of leukocytes. This interaction is crucial for the recruitment of leukocytes to sites of inflammation .

類似化合物との比較

Alpha-L-Fucose: Another isomer of fucose, differing in the configuration at the anomeric carbon.

Beta-D-Fucose: The D-isomer of fucose, which has a different spatial arrangement of atoms compared to beta-L-Fucose.

Uniqueness: this compound is unique due to its specific configuration and its role in the formation of fucosylated glycans. Unlike its isomers, this compound is predominantly found in mammalian systems and plays a critical role in various biological processes, including immune response and cell-cell adhesion .

生物活性

Beta-L-fucose is a six-carbon deoxyhexose sugar that plays a critical role in various biological processes, particularly in glycosylation, which is the attachment of carbohydrates to proteins and lipids. This compound is integral to the structure and function of glycoproteins and glycolipids, influencing cell signaling, immune responses, and cellular interactions. This article explores the biological activities of this compound, supported by case studies and research findings.

Biosynthesis and Metabolism

This compound is synthesized from GDP-D-mannose through a series of enzymatic reactions involving GDP-D-mannose 4,6-dehydratase (Gmd) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (WcaG) . The biosynthetic pathway highlights the importance of fucosylation in cellular functions.

| Enzyme | Function |

|---|---|

| Gmd | Converts GDP-D-mannose to GDP-4-keto-6-deoxymannose |

| WcaG | Converts GDP-4-keto-6-deoxymannose to GDP-beta-L-fucose |

Biological Functions

- Cell Adhesion and Migration : Fucosylated glycans, particularly Lewis antigens, are crucial for cell-cell adhesion and migration. They facilitate selectin-mediated rolling of leukocytes along the endothelium, which is vital for immune responses .

- Immune Modulation : this compound enhances the immunostimulatory activity of dendritic cells (DCs), promoting T cell activation and proliferation. Studies indicate that dietary L-fucose can significantly alter DC functionality, suggesting potential applications in immunotherapy .

- Cancer Biology : Altered fucosylation patterns are associated with various cancers. For instance, fucosylated antigens are upregulated in breast and colorectal cancers and serve as prognostic markers for metastasis . Inhibition of fucosylation has been shown to impair cancer cell invasion and tumor growth .

Case Study 1: Fucosylation in Cancer Progression

A study demonstrated that knocking down fucosyltransferases (enzymes responsible for adding fucose) reduced tumor growth in mouse models of colorectal cancer. This finding emphasizes the role of fucosylation in tumor biology and metastasis .

Case Study 2: Dendritic Cell Function Enhancement

Research highlighted that L-fucose treatment significantly improved antigen processing capabilities in DCs, leading to enhanced T cell responses against tumors. This suggests that dietary L-fucose could be leveraged to improve cancer immunotherapy outcomes .

Clinical Implications

The biological activity of this compound has significant clinical implications:

- Therapeutic Targeting : Fucosylation pathways present potential targets for therapeutic intervention in cancer treatment.

- Dietary Supplements : The use of L-fucose as a dietary supplement may enhance immune responses, particularly in cancer patients undergoing immunotherapy.

特性

IUPAC Name |

(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-KGJVWPDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13224-93-6 | |

| Record name | beta-L-Fucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-L-fucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .BETA.-L-FUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。